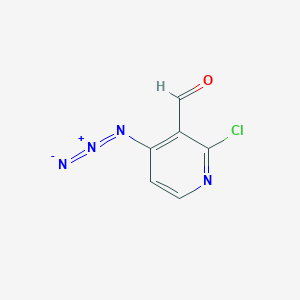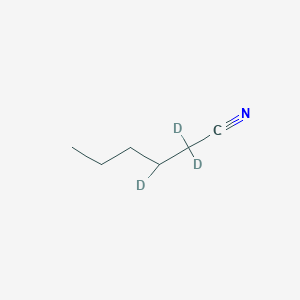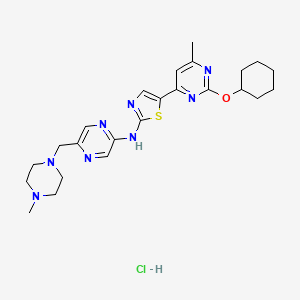
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is a significant metabolite of Nevirapine, an antiretroviral agent used in the treatment of HIV-1 infection. This compound is crucial for monitoring drug clearance and understanding the metabolic pathways of Nevirapine . It has a molecular formula of C21H22N4O8 and a molecular weight of 458.42 .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is synthesized through the glucuronidation of 3-Hydroxy Nevirapine. This process involves the conjugation of glucuronic acid to the hydroxyl group of 3-Hydroxy Nevirapine. The reaction typically requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s solubility and facilitates its excretion from the body .
Common Reagents and Conditions
The glucuronidation reaction involves UDPGA as the glucuronic acid donor and UGT as the catalyst. The reaction is typically carried out in an aqueous medium at physiological pH and temperature .
Major Products Formed
The major product formed from the glucuronidation of 3-Hydroxy Nevirapine is this compound itself. This compound is more water-soluble than its precursor, facilitating its excretion .
Scientific Research Applications
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is extensively used in scientific research to study the metabolism and pharmacokinetics of Nevirapine. It serves as a biomarker for monitoring drug clearance and understanding the metabolic pathways involved in Nevirapine’s biotransformation . Additionally, this compound is used in toxicology studies to assess the safety and efficacy of Nevirapine and its metabolites .
Mechanism of Action
The primary mechanism of action of 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide involves its role as a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that inhibits the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus . The glucuronidation of 3-Hydroxy Nevirapine enhances its solubility and facilitates its excretion, thereby regulating the levels of Nevirapine and its metabolites in the body .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Nevirapine 3-O-β-D-Glucuronide: Another glucuronide metabolite of Nevirapine with similar properties and functions.
Quercetin-3-O-glucuronide: A glucuronide derivative of quercetin, known for its antioxidant properties.
Resveratrol 3-O-β-D-Glucuronide: A glucuronide derivative of resveratrol, studied for its potential health benefits.
Uniqueness
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is unique due to its specific role in the metabolism of Nevirapine, an important antiretroviral drug. Its formation and excretion are crucial for understanding the pharmacokinetics and safety profile of Nevirapine .
Properties
CAS No. |
245500-93-0 |
|---|---|
Molecular Formula |
C21H22N4O8 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O8/c1-8-11(32-21-15(28)13(26)14(27)16(33-21)20(30)31)7-23-18-12(8)24-19(29)10-3-2-6-22-17(10)25(18)9-4-5-9/h2-3,6-7,9,13-16,21,26-28H,4-5H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1 |
InChI Key |
NDHKVQJGORCCLP-KUSYAZKWSA-N |
Isomeric SMILES |
CC1=C2C(=NC=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5 |
Canonical SMILES |
CC1=C2C(=NC=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5 |
Synonyms |
11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-3-yl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

